molecular formula C14H13FN2O5 B14177441 6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 329049-92-5

6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14177441
CAS No.: 329049-92-5
M. Wt: 308.26 g/mol
InChI Key: VEDGJEPLCUKFLD-UHFFFAOYSA-N
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Description

6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by the presence of a fluoro-nitrophenyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 4-fluoro-3-nitroaniline with cyclohex-3-ene-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Replacement of the fluoro group with other functional groups.

    Substitution: Formation of esters or amides from the carboxylic acid group.

Scientific Research Applications

6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexene ring provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3-Fluoro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
  • 6-[(4-Trifluoromethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Uniqueness

6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both a fluoro and nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

329049-92-5

Molecular Formula

C14H13FN2O5

Molecular Weight

308.26 g/mol

IUPAC Name

6-[(4-fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H13FN2O5/c15-11-6-5-8(7-12(11)17(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,16,18)(H,19,20)

InChI Key

VEDGJEPLCUKFLD-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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